methyl N-naphthalen-1-ylcarbamodithioate
Description
Structure
2D Structure
Properties
CAS No. |
13037-43-9 |
|---|---|
Molecular Formula |
C12H11NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
methyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
AMWMILZYBSFDJC-UHFFFAOYSA-N |
SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Isomeric SMILES |
CSC(=NC1=CC=CC2=CC=CC=C21)S |
Canonical SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Other CAS No. |
13037-43-9 |
Synonyms |
1-Naphthalenedithiocarbamic acid methyl ester |
Origin of Product |
United States |
Preparation Methods
Method 1: N-Methylformamide and 1-Chloromethylnaphthalene Reaction
This two-step method, derived from patent literature and commercial synthesis guidelines, involves the formation of an intermediate amine followed by dithiocarbamation.
Step 1: Synthesis of N-Methyl-1-naphthalenemethanamine
1-Chloromethylnaphthalene reacts with N-methylformamide in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) and a mild base (e.g., potassium hydroxide) at 5–25°C. The reaction proceeds via nucleophilic substitution, forming N-methyl-N-(1-naphthylmethyl)-formamide, which is hydrolyzed using aqueous sulfuric acid to yield N-methyl-1-naphthalenemethanamine.
Key Conditions
-
Catalyst: Tetra-n-butylammonium bromide (5 wt%)
-
Base: Powdered KOH (50 g per 100 g 1-chloromethylnaphthalene)
-
Temperature: 5°C (initial), 25°C (post-reaction)
Step 2: Dithiocarbamation
The amine intermediate reacts with carbon disulfide (CS₂) and methyl iodide (CH₃I) in a basic medium (e.g., NaOH/EtOH). This forms the dithiocarbamate salt, which undergoes methylation to yield the final product.
Reaction Equation
Optimization Notes
Method 2: Direct Amination-Dithiocarbamation of 1-Chloromethylnaphthalene
This one-pot approach avoids isolating the amine intermediate. 1-Chloromethylnaphthalene is treated with N-methylformamide, CS₂, and methyl iodide under phase-transfer conditions.
Procedure
-
Reaction Setup: Combine 1-chloromethylnaphthalene (1 equiv), N-methylformamide (1.2 equiv), CS₂ (2 equiv), CH₃I (1.1 equiv), and tetra-n-butylammonium bromide (0.05 equiv) in toluene.
-
Base Addition: Introduce powdered KOH at 0–5°C.
-
Workup: Extract with toluene, wash with brine, and purify via vacuum distillation.
Advantages
-
Eliminates intermediate isolation, reducing processing time.
-
Higher overall yield (70–78%) compared to the two-step method.
Mechanistic Insights
Nucleophilic Substitution in Step 1
The chloride group in 1-chloromethylnaphthalene is displaced by the deprotonated N-methylformamide anion, facilitated by the phase transfer catalyst. The mild base (KOH) generates the reactive anion without requiring strong bases like NaH or LDA.
Dithiocarbamate Formation in Step 2
The amine reacts with CS₂ to form a dithiocarbamic acid intermediate, which is methylated via an Sₙ2 mechanism. The phase transfer catalyst enhances solubility of ionic species in the organic phase.
Optimization and Yield Analysis
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents byproducts |
| CS₂ Equivalents | 2.0–2.5 | Maximizes conversion |
| Catalyst Loading | 5–7 wt% | Accelerates kinetics |
| Distillation Pressure | 0.1–0.5 mmHg | Enhances purity |
Yield Comparison
Industrial Scalability and Challenges
Equipment Requirements
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, 1-naphthalenyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The methyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Carbamodithioic acid, 1-naphthalenyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of carbamodithioic acid, 1-naphthalenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The carbamodithioate group (-NHCSSMe) differentiates this compound from other naphthalene derivatives:
- Naphthalen-1-ylmethanol (C₁₁H₁₀O): Contains a hydroxyl (-OH) group, forming hydrogen-bonded crystalline networks .
- N-Methyl-1-(naphthalen-1-yl)methanamine (C₁₂H₁₃N): Features a methylamine (-CH₂NHCH₃) group, with high lipophilicity (Log Po/w: 3.10) and moderate aqueous solubility (Log S: -2.91) .
- Methyl Esters (e.g., methyl palmitate, sandaracopimaric acid methyl ester): Oxygen-based esters with applications in resins and natural products .


Physicochemical Properties
*Log Po/w: Octanol-water partition coefficient.
Research Findings
Structural Insights
- Naphthalen-1-ylmethanol adopts a near-planar conformation in its crystal lattice, stabilized by O–H⋯O hydrogen bonds forming infinite chains .
- Methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit structural diversity in resin samples, with seasonal variations in terpenoid composition .
Functional Group Impact
- Sulfur vs. Oxygen : The carbamodithioate group enhances metal-binding capacity compared to oxygen-based esters, as seen in dithiocarbamate ligands.
- Hydrogen Bonding: Naphthalen-1-ylmethanol’s -OH group enables predictable crystal packing, whereas the carbamodithioate’s sulfur atoms may promote disulfide linkages or thiol interactions.
Q & A
Q. How can researchers align studies on this compound with theoretical frameworks in chemical toxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


